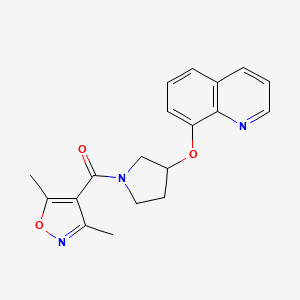

![molecular formula C16H16N4O4S B2420750 methyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate CAS No. 1251693-74-9](/img/structure/B2420750.png)

methyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

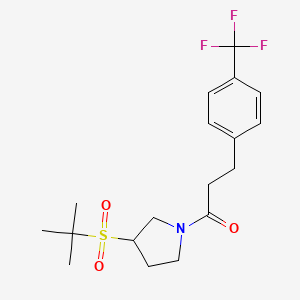

“Methyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate” is a compound that contains a [1,2,4]triazolo[4,3-a]pyridine scaffold . This scaffold is a novel chemotype that is underexploited among the heme binding moieties . The compound has a molecular formula of C16H16N4O4S.

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives has been extensively studied . Various methods have been developed, including chemical and enzymatic methods . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides . A series of indole-based [1,2,4]triazolo[4,3-a]pyridine derivatives was designed and synthesized as novel microtubulin polymerization inhibitors .Molecular Structure Analysis

The molecular structure of “methyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate” is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This scaffold is a novel chemotype that is underexploited among the heme binding moieties .Chemical Reactions Analysis

The [1,2,4]triazolo[4,3-a]pyridine scaffold has found numerous applications in medicinal chemistry . The molecular mechanism underlying this process has been exclusively related to the catalytic activity of IDO1, represented by the conversion of tryptophan (Trp) into kynurenines (Kyn) in the first and rate-limiting step of the kynurenine pathway .Applications De Recherche Scientifique

Herbicidal Activity

Methyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate and its derivatives have been found to possess significant herbicidal activity. For example, compounds like N-(2,6-difluorophenyl)-5-methoxy-7-methyl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide have demonstrated excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003). Another study elaborates on the herbicidal potential of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide, highlighting its effectiveness as an acetohydroxyacid synthase inhibitor (Chen et al., 2009).

Antifungal and Insecticidal Activity

Sulfone derivatives containing the [1,2,4]triazolo[4,3-a]pyridine moiety have shown promising antifungal and insecticidal activities. A study reports on compounds like 8-chloro-3-((2,6-difluorobenzyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine demonstrating high inhibition rates against various plant pathogens and insects (Xu et al., 2017).

Amplification of Phleomycin

Compounds such as 2-(s-triazolo[4,3-a]pyridin-2'-ylthio)acetamide have been studied for their potential in amplifying the effects of phleomycin, an antibiotic, against E. coli. These studies suggest the application of such compounds in enhancing antibiotic effectiveness (Brown et al., 1978).

Anticancer Research

Modifications of methyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate derivatives have been studied for potential anticancer effects. For instance, replacing the acetamide group in N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide with alkylurea showed promising antiproliferative activities against human cancer cell lines (Wang et al., 2015).

Antimicrobial Activity

Some derivatives of methyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate have been tested for their antibacterial activities. For instance, compounds like 1-aryl/hetryl-1,2,4-triazolo[4,3-a] pyridines have been found to exhibit significant antibacterial activity against various bacterial strains (Sadana et al., 2003).

Synthesis and Characterization

Studies have also focused on the synthesis and characterization of these compounds. For example, the synthesis and molecular structure of allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one have been explored, revealing insights into the structural properties of these compounds (Hwang et al., 2006).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents . They have shown promising activity against various pathogenic organisms .

Mode of Action

For instance, some of these compounds have shown to reduce the number of plaques in plaque-reduction assays, indicating their potential antiviral activity .

Biochemical Pathways

Compounds with similar structures have been reported to exhibit antimicrobial and antiviral activities, suggesting that they may interfere with the biochemical pathways of the targeted organisms .

Pharmacokinetics

A related compound has shown an oral bioavailability of 51% with high systemic exposure (auc) of 1426 ng × h/ml and maximum plasma concentration (cmax) of 1620 ng/ml . These properties can impact the bioavailability of the compound.

Result of Action

Similar compounds have shown promising antiviral and antimicrobial activities, reducing the number of plaques in plaque-reduction assays .

Orientations Futures

The [1,2,4]triazolo[4,3-a]pyridine scaffold has found numerous applications in medicinal chemistry . The TP heterocycle proved to be a versatile scaffold with applications beyond isosteric replacement strategies, often resulting in the identification of biologically active compounds with favorable ADME-PK properties . Therefore, further exploration and development of this scaffold could lead to the discovery of new drugs with improved properties.

Propriétés

IUPAC Name |

methyl 2-[4-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)anilino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4S/c1-12-3-5-13(6-4-12)20(10-16(21)24-2)25(22,23)14-7-8-15-18-17-11-19(15)9-14/h3-9,11H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAEWCFYIRURGGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CN3C=NN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-7-pentyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2420671.png)

![2-(5-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-1H-pyrazol-3-yl)-5-methoxyphenol](/img/structure/B2420674.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2420682.png)

![4-amino-N~5~-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]-5-pyrimidinecarboxamide](/img/structure/B2420685.png)

![(Z)-2-benzylidene-6-ethoxybenzo[b]thiophen-3(2H)-one](/img/structure/B2420688.png)